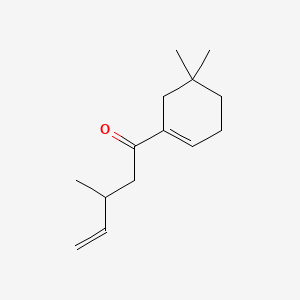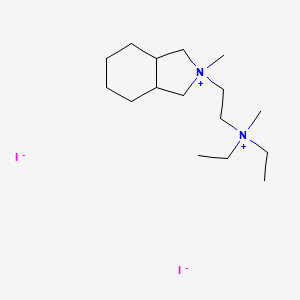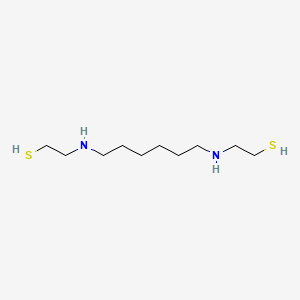
1,6-HEXANEDIAMINE, N,N'-BIS(beta-MERCAPTOETHYL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- is a specialized organic compound characterized by the presence of two mercaptoethyl groups attached to a hexanediamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- typically involves the reaction of 1,6-hexanediamine with beta-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- is often carried out using continuous-flow processes. These processes involve the use of fixed-bed reactors and catalysts to enhance the reaction rate and product purity. The continuous-flow method allows for efficient large-scale production with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- undergoes various chemical reactions, including:
Oxidation: The mercaptoethyl groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding thiols.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Substituted amines and amides.
Aplicaciones Científicas De Investigación
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and coatings with enhanced properties.
Mecanismo De Acción
The mechanism of action of 1,6-hexanediamine, N,N’-bis(beta-mercaptoethyl)- involves its interaction with various molecular targets. The mercaptoethyl groups can form covalent bonds with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 1,6-Hexanediamine, N,N’-bis(6-aminohexyl)-
- N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine
Uniqueness
1,6-Hexanediamine, N,N’-bis(beta-mercaptoethyl)- is unique due to the presence of mercaptoethyl groups, which impart distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring specific thiol-reactive functionalities.
Propiedades
Número CAS |
63834-52-6 |
|---|---|
Fórmula molecular |
C10H24N2S2 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
2-[6-(2-sulfanylethylamino)hexylamino]ethanethiol |
InChI |
InChI=1S/C10H24N2S2/c13-9-7-11-5-3-1-2-4-6-12-8-10-14/h11-14H,1-10H2 |
Clave InChI |
OQKAJPIRPPBWBF-UHFFFAOYSA-N |
SMILES canónico |
C(CCCNCCS)CCNCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxabicyclo[4.1.0]heptan-3-ol, 6-methyl-3-(1-methylethyl)-](/img/structure/B13769514.png)
![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)
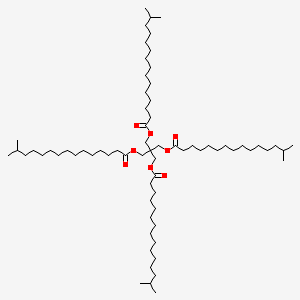
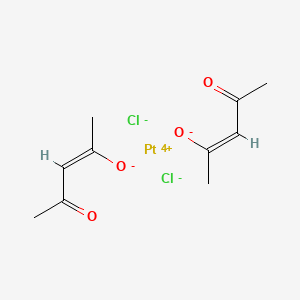
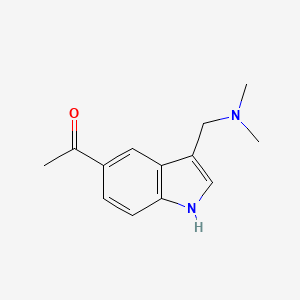
![Benzenesulfonic acid, 4-hydroxy-3-[[[[[(2-hydroxy-5-sulfophenyl)methyl]amino]carbonyl]amino]methyl]-5-methyl-, diammonium salt](/img/structure/B13769564.png)
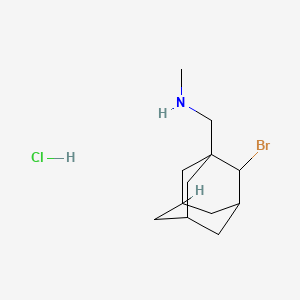
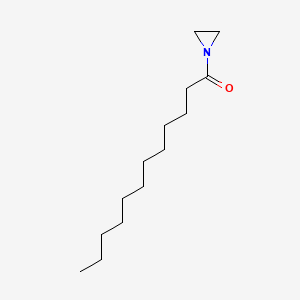
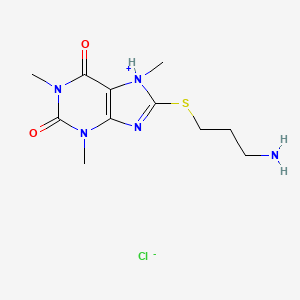
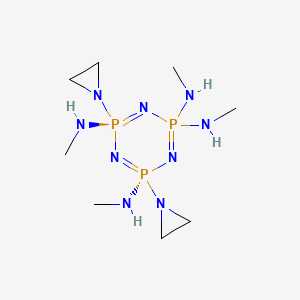
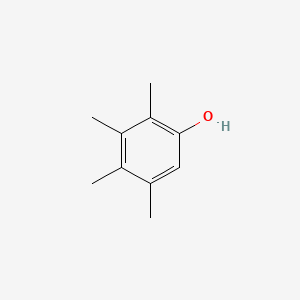
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
